N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2-aminobenzothiazole, 2-methoxyphenylacetic acid, and 3-methylphenol.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 3-methylphenol under controlled conditions to yield the final product.
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, exhibiting activity against both Gram-positive and Gram-negative bacterial strains.
Biological Studies: It has been investigated for its potential anti-inflammatory and anticancer properties, making it a candidate for further studies in these areas.
Industrial Applications: The compound’s unique structural features make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways .
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide: This derivative features an isopropyl group in addition to the methyl group, which may influence its biological activity and chemical properties.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-6-5-7-17(12-15)28-14-22(26)24-19-13-16(10-11-20(19)27-2)23-25-18-8-3-4-9-21(18)29-23/h3-13H,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVLAFWQWMMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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